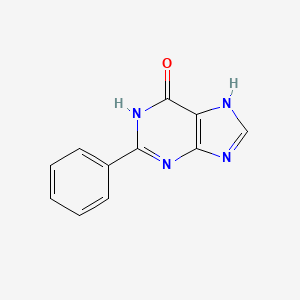

2-Phenyl-1H-purin-6(7H)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-1,7-dihydropurin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O/c16-11-8-10(13-6-12-8)14-9(15-11)7-4-2-1-3-5-7/h1-6H,(H2,12,13,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPHXIPOCIVZKOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C(=O)N2)NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90397855 | |

| Record name | AC1MZNAC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18503-16-7 | |

| Record name | NSC210308 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210308 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | AC1MZNAC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nomenclature, Tautomerism, and Isomeric Forms of 2 Phenyl 1h Purin 6 7h One

Systematic Nomenclature and Common Academic Identifiers.bldpharm.com

The compound with the chemical structure 2-Phenyl-1H-purin-6(7H)-one is identified by a systematic name that precisely describes its molecular architecture. According to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, the preferred name for this compound is established by identifying the parent heterocycle, which is a purine (B94841) ring, and then specifying the substituents and their locations. qmul.ac.uk

The core structure is a purine, a bicyclic aromatic compound composed of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. The numbering of the purine ring system is standard, allowing for unambiguous placement of functional groups. In this case, a phenyl group is attached at the second position, and an oxo group (a double-bonded oxygen) is located at the sixth position. The "(1H)" and "(7H)" locants indicate the positions of the hydrogen atoms on the purine ring, specifying the tautomeric form.

In addition to its systematic name, the compound is cataloged under various academic and commercial identifiers for ease of reference in databases and chemical inventories. The most critical of these is the Chemical Abstracts Service (CAS) Registry Number, which is a unique numerical identifier assigned to every chemical substance.

| Identifier Type | Identifier |

| Systematic Name | This compound |

| CAS Number | 18503-16-7 |

| Molecular Formula | C11H8N4O |

| InChI | 1S/C11H8N4O/c16-11-13-9-7(8(15-11)12-6-14-9)5-3-1-2-4-5/h1-4,6H,(H2,12,13,14,15,16) |

| InChIKey | OPLATSCEDAXATE-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=NC3=C(N=CN3)C(=O)N2 |

Comprehensive Analysis of Purine Ring Tautomerism in this compound

Tautomerism is a fundamental concept in the study of purine chemistry, and this compound is no exception. Tautomers are isomers of a compound that readily interconvert, differing only in the position of a proton and the location of a double bond. The purine ring, with its multiple nitrogen atoms and the potential for keto-enol and amine-imine tautomerism, presents a complex landscape of possible tautomeric forms.

Structural Elucidation of Dominant Tautomeric States in Solution and Solid Phases

The specific tautomer, this compound, indicates that the hydrogens are located at the N1 and N7 positions of the purine ring. However, in reality, this compound exists as an equilibrium mixture of several tautomers. The dominant tautomeric forms in different phases (solid and solution) are influenced by factors such as intermolecular hydrogen bonding, solvent polarity, and temperature.

In the solid state, X-ray crystallography is a powerful tool for determining the precise arrangement of atoms, revealing the dominant tautomer in the crystal lattice. For many purine derivatives, the N7H and N9H tautomers are commonly observed. In the case of this compound, the indicated structure with hydrogens at N1 and N7 is one of the plausible and significant contributors. The presence of the oxo group at C6 favors the keto tautomer over the enol (6-hydroxypurine) form due to the greater stability of the amide-like linkage.

In solution, the equilibrium between tautomers can be studied using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy. The chemical shifts of protons and carbons in NMR spectra are highly sensitive to the electronic environment, which changes with the tautomeric form. Similarly, the UV absorption spectrum is characteristic of the specific arrangement of conjugated double bonds in each tautomer. The relative populations of tautomers can be influenced by the solvent's ability to act as a hydrogen bond donor or acceptor.

Influence of Substituents on Tautomeric Equilibria

The nature and position of substituents on the purine ring can significantly influence the tautomeric equilibrium. The phenyl group at the C2 position in this compound exerts an electronic effect that can stabilize or destabilize certain tautomeric forms. The electron-withdrawing or electron-donating nature of the phenyl group can alter the acidity of the N-H protons, thereby shifting the equilibrium.

For instance, the presence of an amino group at the C2 position, as seen in guanine (B1146940) (2-amino-1H-purin-6(7H)-one), leads to a strong preference for the keto tautomer and specific N-H tautomers due to resonance stabilization. bldpharm.com Conversely, substituting the phenyl group with other functional groups would likewise modulate the tautomeric preferences.

Considerations of Positional Isomerism in Analogous Structures

Positional isomers are compounds that have the same molecular formula but differ in the position of substituents on the parent structure. In the context of this compound, positional isomerism can arise from the placement of the phenyl group at different carbon atoms of the purine ring or the movement of the hydrogen atoms to different nitrogen atoms, which also relates to tautomerism.

For example, 8-phenyl-substituted purines, such as 2-amino-8-phenyl-1,9-dihydro-6H-purin-6-one, are positional isomers of the 2-phenyl-substituted counterparts. sigmaaldrich.comnih.gov These isomers can exhibit different chemical and physical properties due to the altered electronic distribution and steric environment within the molecule.

Furthermore, the position of the hydrogen on the purine ring defines different isomers. For instance, in the absence of the oxo group, 6-phenyl-7H-purine and 6-phenyl-9H-purine are distinct positional isomers (and also tautomers). nih.gov The presence of substituents can lock the molecule into a specific tautomeric form, making the positional isomers more distinct and less readily interconvertible.

The study of these isomers is crucial for understanding structure-activity relationships in medicinal chemistry and materials science, as even subtle changes in the position of a substituent can lead to significant differences in biological activity or physical properties.

Synthetic Methodologies for 2 Phenyl 1h Purin 6 7h One and Its Precursors

Classical and Contemporary Synthetic Routes to the Purine (B94841) Core

The synthesis of the purine ring system, a fusion of a pyrimidine (B1678525) and an imidazole (B134444) ring, is a cornerstone of heterocyclic chemistry. wikipedia.org Methodologies can be broadly categorized based on which heterocyclic ring is formed last. The most prevalent strategies involve either the cyclization of a substituted pyrimidine to form the imidazole portion or, less commonly, the construction of the pyrimidine ring onto a pre-existing imidazole. researchgate.netyu.edu.jo

Strategies Involving Pyrimidine Ring Cyclization

The most traditional and widely used method for constructing the purine core is the Traube purine synthesis, which begins with a 4,5-diaminopyrimidine (B145471). yu.edu.jo In this approach, the imidazole ring is constructed onto the pyrimidine scaffold. The process involves the cyclocondensation of the diamine with a one-carbon source, such as formic acid or its derivatives, to close the five-membered ring. yu.edu.jomdpi.com

Modern variations of this strategy have been developed for efficiency and scalability. For instance, an efficient and scalable process for a purine-based compound was developed starting from 5-amino-4,6-dichloropyrimidine. acs.org This process involves sequential substitutions followed by a cyclocondensation reaction to form the purine core. acs.org Solid-phase synthesis has also been employed, using a pyrimidine template to build the purine structure, which involves forming the five-membered ring from amino groups at the C5 and C6 positions of the pyrimidine. acs.org

The general pathway is outlined below:

Table 1: Pyrimidine Ring Cyclization Strategy| Step | Description | Starting Material Example | Reagent Example | Product |

|---|---|---|---|---|

| 1 | Substitution | 4,5-Diamino-6-chloropyrimidine | Amine | 4,5-Diamino-6-(substituted-amino)pyrimidine |

This table illustrates a generalized pathway for the Traube synthesis, a classical method for purine construction.

Strategies Involving Imidazole Ring Formation

An alternative, though less common, approach to the purine skeleton involves building the six-membered pyrimidine ring onto an existing imidazole precursor. yu.edu.jo This method has historically been less explored, partly due to the difficulty in accessing the required key imidazole intermediates. yu.edu.jo However, recent advancements have made this route more viable. researchgate.net

Syntheses have been described starting from 4-nitroimidazole (B12731). mdpi.com Through a series of steps, including Vicarious Nucleophilic Substitution of Hydrogen (VNS), the nitroimidazole is converted into a 4-aminoimidazole-5-carboxime or a related derivative. yu.edu.jomdpi.com These intermediates are then cyclized with appropriate reagents to form the pyrimidine ring, yielding the final purine structure. mdpi.com For example, 7-substituted purines can be efficiently obtained from 4-aminoimidazole-5-carbaldehyde oximes, which undergo condensation with orthoesters followed by cyclocondensation with ammonia. yu.edu.jo

Specific Synthetic Approaches to 2-Phenyl Substitution

To synthesize the target compound, 2-Phenyl-1H-purin-6(7H)-one, the phenyl group must be incorporated at the C2 position. This can be achieved either by using a phenyl-containing building block during the ring-forming reactions or by introducing the phenyl group to a pre-formed purine ring via a coupling reaction.

Palladium-Catalyzed Cross-Coupling Reactions for Phenyl Introduction

Transition-metal-catalyzed cross-coupling reactions are powerful and versatile methods for forming carbon-carbon bonds, and they are well-suited for modifying the purine core. thieme.de Palladium catalysts, in particular, are highly effective for introducing aryl groups onto a heterocyclic scaffold.

A common strategy involves the Suzuki coupling reaction. This reaction typically couples a halopurine, such as a 2-chloropurine derivative, with phenylboronic acid in the presence of a palladium catalyst and a base. nih.gov This method has been successfully used to synthesize 6-methyl-2-phenylpurines from the corresponding 2-chloro-6-methylpurine. nih.gov The versatility of palladium catalysis is also demonstrated in Stille reactions, which have been used for purine modifications. mdpi.com These methods are advantageous for their high yields and functional group tolerance.

Table 2: Palladium-Catalyzed Phenyl Introduction

| Reaction Type | Purine Substrate | Phenyl Source | Catalyst | Product Example |

|---|---|---|---|---|

| Suzuki Coupling | 2-Chloro-6-methylpurine | Phenylboronic acid | Pd(PPh₃)₄ | 6-Methyl-2-phenylpurine nih.gov |

| Stille Coupling | 8-Iodo-9-substituted purine | Phenylstannane | Pd(PPh₃)₄ | 8-Phenyl-9-substituted purine mdpi.com |

This table provides examples of palladium-catalyzed reactions used to introduce a phenyl group onto a purine ring.

Condensation and Cyclization Reactions for Direct Phenyl Incorporation

The phenyl group can also be incorporated directly during the construction of the purine core. This approach involves a condensation reaction, where two molecules combine to form a larger one, often with the loss of a small molecule like water. libretexts.orgwikipedia.org

In the context of the Traube synthesis, instead of using formic acid to provide the C2 carbon, a benzoic acid derivative is used. For example, the condensation of a 4,5-diaminopyrimidine with benzaldehyde, followed by oxidation, or directly with benzoic acid or benzoyl chloride under appropriate conditions, will install the phenyl group at the C2 position during the final cyclization step. yu.edu.jo This method integrates the substituent introduction into the core synthesis, potentially reducing the total number of synthetic steps.

Advanced Synthetic Techniques and Optimization Studies

Modern organic synthesis continually seeks to improve efficiency, safety, and scalability. Several advanced techniques have been applied to the synthesis of purine derivatives, including this compound.

Solid-Phase Synthesis: This technique, where molecules are built on a solid support, has been applied to the preparation of purines from pyrimidine starting materials. acs.org It allows for easier purification and automation.

Vicarious Nucleophilic Substitution (VNS): VNS is a powerful tool for introducing substituents into nitroaromatic compounds and has been applied to the synthesis of purines from 4-nitroimidazole precursors. yu.edu.jomdpi.com This method provides an efficient route to key intermediates that were previously difficult to access. yu.edu.jo

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields. nih.gov Palladium-catalyzed reactions for the synthesis of complex heterocyclic systems, including purine analogues, have been successfully performed under microwave conditions. nih.gov

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-Amino-4,6-dichloropyrimidine |

| 4,5-Diaminopyrimidine |

| Formic Acid |

| 4-Nitroimidazole |

| 4-Aminoimidazole-5-carbaldehyde oxime |

| Orthoester |

| Ammonia |

| 2-Chloropurine |

| Phenylboronic acid |

| 6-Methyl-2-phenylpurine |

| 2-Chloro-6-methylpurine |

| Benzaldehyde |

| Benzoic acid |

| Benzoyl chloride |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.govtandfonline.com This technology is particularly advantageous in the synthesis of heterocyclic compounds like purines, where reactions can be sluggish.

The synthesis of purine analogs often involves condensation and cyclization reactions that benefit significantly from microwave irradiation. For instance, the one-pot synthesis of 8-arylmethyl-9H-purin-6-amines has been successfully achieved by condensing pyrimidine-4,5,6-triamine (B90907) with phenylacetic acids under microwave irradiation at 220°C for 15 minutes. nih.gov While this example yields an aminopurine, the core condensation-cyclization strategy is analogous to what would be required for oxopurines. Another study reports the synthesis of 6-methoxy-5,6-dihydro-5-azapurines through a microwave-assisted cyclization of aminotriazole-derived formamidines with trimethyl orthoformate at 180°C for 30 minutes. acs.org

Research into the synthesis of imidazo[1,5-a]pyridine (B1214698) derivatives, another class of nitrogen heterocycles, demonstrates the efficiency of microwave protocols. One-pot cycloaddition reactions to form these structures are completed in minutes with high yields (over 80%) under microwave heating, a significant improvement over conventional methods. mdpi.com Similarly, the quaternization of these heterocycles using iodoethane (B44018) in acetonitrile (B52724) was achieved at 155°C in just 50 minutes. mdpi.com These findings underscore the potential of microwave-assisted synthesis to rapidly produce complex heterocyclic scaffolds, including the purine core of this compound.

Table 1: Examples of Microwave-Assisted Synthesis of Purine Analogs and Related Heterocycles Data is illustrative of the methodology as direct synthesis of the title compound under these conditions was not found in the cited literature.

Green Chemistry Principles in Synthesis Protocols

The application of green chemistry principles to the synthesis of purine derivatives aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Key strategies include the use of environmentally benign solvents like water or ethanol (B145695), the development of catalyst-based reactions, and the implementation of one-pot procedures to reduce separation steps and solvent usage. researchgate.netajgreenchem.com

A notable green approach involves the regioselective synthesis of (purin-6-yl)hydrazones. researchgate.net This method utilizes the reaction of 2,6-dichloropurine (B15474) with hydrazine (B178648) hydrate, followed by condensation with 1,3-dicarbonyl compounds. Optimization studies revealed that using ethanol as a solvent at 80°C provides excellent yields (92%) in just three hours, avoiding the need for hazardous solvents or harsh reagents. researchgate.net This highlights a significant improvement over protocols that might use solvents like DMF or require acid catalysts.

Another example is the development of novel catalysts for condensation reactions. The synthesis of dihydroquinoline analogs, which shares mechanistic steps with purine synthesis (e.g., condensation), has been achieved using N-chloro-N,N',N'-trimethyl-N'-(sulfooxy)ethane-1,2-diaminium salt (NCTDSS) as an efficient and recyclable catalyst in a one-pot reaction, often using green solvents like ethanol or even solvent-free conditions. ajgreenchem.com Such catalytic systems reduce waste and allow for milder reaction conditions.

The construction of the purine ring system itself can be achieved through greener pathways. For example, the synthesis of 1H-purin-6(9H)-one derivatives has been reported starting from the reduction of a nitro-substituted precursor using sodium thiosulfate (B1220275) in an aqueous solution, which is a milder and less hazardous reducing agent than many alternatives. acs.orgacs.org

Table 2: Comparison of Conventional vs. Green Synthesis Protocols for Purine Derivatives

Chemo- and Regioselective Synthesis Strategies

The synthesis of a specifically substituted purine like this compound requires precise control over reactivity at different positions of the purine core. Chemo- and regioselective strategies are therefore essential.

The purine ring has multiple sites for substitution, and their reactivity varies. In di- or tri-halogenated purines, the C6 position is generally the most reactive towards nucleophilic aromatic substitution (SNAr), followed by the C2 and C8 positions. mdpi.com This inherent reactivity difference is a cornerstone of regioselective synthesis. For example, in the reaction of 2,6-dichloropurine with hydrazine hydrate, substitution occurs selectively at the C2 position, leaving the C6-chloro group intact, which can be exploited for further functionalization. semanticscholar.org This is contrary to the general reactivity trend and highlights how the specific nucleophile and conditions can dictate the outcome.

To synthesize this compound, one could envision a strategy starting from a 2,6-dihalo- or 2-halo-6-oxopurine precursor. A key step would be the introduction of the phenyl group at C2, often via a cross-coupling reaction such as the Suzuki-Miyaura or Stille coupling. The choice of halogen can control selectivity; for instance, using 2-chloro-6-iodopurine would allow for a selective cross-coupling at the more reactive C-I bond at the 6-position, which is not the desired outcome for the title compound. A more viable route might involve 2,6-dichloropurine, where the C6 chlorine is first converted to an oxo group (or a protected hydroxyl group), followed by a cross-coupling reaction at the C2 position.

Another powerful strategy is the direct C-H functionalization, which avoids the need for pre-halogenated substrates. A method for direct regioselective C-H cyanation of purines has been developed where an activating group at C6 can direct cyanation to the C8 position, while a directing group at N9 can also influence selectivity. mdpi.com While this example focuses on cyanation, the principle of using directing groups to control regioselectivity is broadly applicable.

The synthesis of purines from imidazole or pyrimidine precursors also relies heavily on regioselectivity. For instance, the condensation of 5,6-diaminouracil (B14702) derivatives with carboxylic acids using a coupling reagent like COMU yields exclusively 5-carboxamidouracils, which are precursors to 8-substituted xanthines. frontiersin.org The regioselectivity is unambiguous, with acylation occurring on the C5-amino group and not the C6-amino group. frontiersin.org A similar strategy, using a 5,6-diaminopyrimidin-4-one precursor and a benzoic acid derivative, would be a plausible and regioselective route to construct the this compound scaffold.

Table 3: Strategies for Chemo- and Regioselective Purine Synthesis

Compound Index

Table 4: List of Chemical Compounds Mentioned

Spectroscopic and Advanced Structural Characterization of 2 Phenyl 1h Purin 6 7h One Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2-phenyl-1H-purin-6(7H)-one analogs, ¹H, ¹³C, and other specialized NMR experiments are crucial for confirming their identity and purity.

The ¹H NMR spectrum of a typical this compound analog would exhibit distinct signals corresponding to the protons of the purine (B94841) core and the phenyl substituent. The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region of the spectrum. The C8-H proton of the purine ring is also expected in this aromatic region. The N-H protons of the purine ring would appear as broad singlets, and their chemical shifts can be influenced by solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon skeleton. The spectrum would show characteristic signals for the carbonyl carbon (C6), the carbon attached to the phenyl group (C2), and the other carbons of the purine and phenyl rings. The chemical shifts of these carbons are indicative of their electronic environment.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a this compound Analog in DMSO-d₆

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Phenyl-H (ortho) | 7.8 - 8.2 (m) | ~128.5 |

| Phenyl-H (meta) | 7.4 - 7.6 (m) | ~129.0 |

| Phenyl-H (para) | 7.4 - 7.6 (m) | ~130.0 |

| C8-H | ~8.0 (s) | ~140.0 |

| N1-H / N7-H | 12.0 - 13.0 (br s) | - |

| C2 | - | ~155.0 |

| C4 | - | ~150.0 |

| C5 | - | ~118.0 |

| C6 | - | ~158.0 |

| C8 | - | ~140.0 |

| Phenyl-C1' | - | ~132.0 |

Note: The chemical shifts are approximate and can vary depending on the specific analog and experimental conditions. 'm' denotes multiplet, 's' denotes singlet, and 'br s' denotes broad singlet.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing the connectivity between protons and carbons within the molecule.

COSY: A ¹H-¹H COSY experiment would reveal correlations between coupled protons. For instance, it would show the coupling between the adjacent protons on the phenyl ring, helping to confirm their assignments.

HMBC: An HMBC experiment maps long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for assigning quaternary carbons and linking different parts of the molecule. For example, correlations from the ortho-protons of the phenyl ring to the C2 carbon of the purine core would definitively establish the connection between the two ring systems.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound analogs, common fragmentation pathways may include the loss of CO from the purine ring and fragmentation of the phenyl substituent.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | m/z (calculated) | Analysis |

| [M+H]⁺ | 227.0931 | Molecular ion (protonated) |

| [M+Na]⁺ | 249.0750 | Sodium adduct |

| [M-CO+H]⁺ | 199.0982 | Fragment ion after loss of CO |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For this compound analogs, the IR spectrum would show characteristic absorption bands for the N-H and C=O stretching vibrations of the purinone ring, as well as C=C and C-H stretching vibrations of the aromatic rings.

Table 3: Characteristic IR Absorption Bands for this compound Analogs

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H stretch | 3100-3400 | Broad, indicative of H-bonding |

| C-H stretch (aromatic) | 3000-3100 | Sharp peaks |

| C=O stretch (amide) | 1650-1700 | Strong, sharp peak |

| C=N and C=C stretch | 1500-1600 | Multiple bands |

Theoretical and Computational Studies of 2 Phenyl 1h Purin 6 7h One

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly DFT, are fundamental for understanding the intrinsic properties of a molecule. These studies provide insights into the electron distribution, molecular geometry, and energetic landscape.

Energetics and Stability of Tautomeric Forms

Purine (B94841) derivatives can exist in different tautomeric forms, which are isomers that readily interconvert, typically through the migration of a proton. DFT calculations are crucial for determining the relative energies and, therefore, the stability of these tautomers. nih.govnih.gov Such studies for 2-Phenyl-1H-purin-6(7H)-one would involve optimizing the geometry of possible tautomers and calculating their electronic energies to identify the most stable form under various conditions (e.g., in the gas phase or in a solvent). However, no specific studies detailing the tautomeric stability of this compound were found.

Electronic Structure and Molecular Orbitals

Analysis of the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is essential for predicting a molecule's reactivity. The energies and shapes of these frontier orbitals indicate where the molecule is most likely to act as an electron donor or acceptor. libretexts.orgpurkh.com This information is vital for understanding potential reaction mechanisms and electronic properties. For this compound, such an analysis would clarify the influence of the phenyl group on the purine core's electronic characteristics, but specific data is not available.

Spectroscopic Property Prediction and Validation

DFT methods are widely used to predict spectroscopic properties, such as NMR, IR, and UV-Vis spectra. nih.govnih.gov By calculating these spectra computationally, they can be compared with experimental data to confirm the molecule's structure and assign spectral peaks. This validation is a critical step in chemical characterization. No published research was found that presented a comparison of theoretical and experimental spectra for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of conformational changes and interactions with the environment, such as solvents. biu.ac.ilnih.gov An MD study of this compound would reveal the rotational freedom of the phenyl group relative to the purine ring and how solvent molecules arrange around the compound, influencing its solubility and stability. This information is particularly important for understanding its behavior in a biological context. Regrettably, no MD simulation studies specifically targeting this compound have been published.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is commonly used in drug discovery to predict how a ligand, such as this compound, might interact with a biological target, typically a protein.

Prediction of Binding Modes and Affinities to Biological Targets

By docking this compound into the active sites of various proteins, researchers could hypothesize its potential biological targets and mechanisms of action. nih.govajol.info These simulations predict the specific interactions (like hydrogen bonds and hydrophobic interactions) that stabilize the ligand-protein complex and estimate the binding affinity. This is a crucial first step in identifying potential therapeutic applications for a compound. However, the scientific literature lacks any molecular docking studies performed on this compound.

Rational Design of Derivatives Based on In Silico Predictions

The rational design of derivatives of this compound is a key strategy in medicinal chemistry to enhance therapeutic efficacy and selectivity. This process heavily relies on in silico predictions to identify structural modifications that are likely to improve the desired biological activity. By leveraging computational models, researchers can prioritize the synthesis of compounds with a higher probability of success, thereby saving time and resources.

One of the primary applications of in silico design for purine derivatives is in the development of kinase inhibitors. For instance, 3D-QSAR models have been instrumental in designing new Bcr-Abl inhibitors based on a purine scaffold. These models provide a visual representation of the steric and electrostatic fields around the molecule, suggesting specific structural alterations to enhance binding affinity to the target protein. For example, the isosteric substitution of a phenyl ring with a pyridine (B92270) ring at the C-2 position of the purine core has been shown to enhance electrostatic complementarity within the Bcr-Abl active site mdpi.com. Molecular docking analyses further reveal that such modifications can lead to additional hydrogen bond interactions with key amino acid residues like GLU329 and ASP363, thereby improving inhibitory potency mdpi.com.

In the context of anticancer drug design, 3D-QSAR studies on 2,6,9-trisubstituted purine derivatives have highlighted the importance of steric properties in determining cytotoxicity nih.govmdpi.com. These models have indicated that introducing an arylpiperazinyl system at position 6 of the purine ring is beneficial for cytotoxic activity, whereas bulky substituents at the C-2 position are unfavorable nih.govmdpi.com. Such insights are invaluable for the rational design of new anticancer agents with improved efficacy.

The design process often involves the creation of a library of virtual compounds by modifying the parent structure, in this case, this compound. These virtual derivatives are then subjected to docking simulations to predict their binding modes and affinities to a specific biological target. This approach has been successfully applied to the design of purine analogs as potential antimalarial agents, where docking studies revealed that specific substitutions could enhance binding to enzymes like P. falciparum hypoxanthine (B114508) guanine (B1146940) phosphoribosyltransferase researchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This method is crucial for understanding the structural requirements for a particular biological effect and for predicting the activity of newly designed molecules.

The development of a robust QSAR model begins with the calculation of molecular descriptors for a set of compounds with known biological activities. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, hydrophobic, and topological properties. For a series of substituted purine analogues, a wide range of 2D and 3D descriptors are typically calculated.

Once the descriptors are calculated, a statistical method is employed to build the QSAR model. Partial Least Squares (PLS) regression is a commonly used technique for this purpose, as it can handle a large number of descriptors and identify the most relevant ones. The dataset of compounds is usually divided into a training set, used to build the model, and a test set, used to validate its predictive power.

A successful QSAR model is characterized by high internal and external predictive capabilities. Statistical parameters such as the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive r² for the external test set are used to assess the model's quality. For instance, a QSAR study on substituted purine derivatives as c-Src tyrosine kinase inhibitors reported a model with an r² of 0.8319, a q² of 0.7550, and a predictive r² of 0.7983, indicating a highly predictive model tandfonline.comresearchgate.net.

The table below illustrates a hypothetical set of descriptors that could be used in a QSAR study of this compound derivatives.

| Derivative | pIC50 | Molecular Weight | LogP | H-Bond Donors | H-Bond Acceptors |

| 1 | 5.2 | 226.23 | 1.5 | 2 | 3 |

| 2 | 5.8 | 260.67 | 2.1 | 2 | 4 |

| 3 | 6.1 | 242.25 | 1.8 | 1 | 3 |

| 4 | 5.5 | 274.31 | 2.5 | 2 | 3 |

| 5 | 6.5 | 290.33 | 2.2 | 1 | 4 |

The true power of QSAR modeling lies in its ability to correlate specific structural features with molecular interactions that govern biological activity. The descriptors included in the final QSAR equation provide insights into the key structural requirements for activity.

For example, a QSAR model for c-Src tyrosine kinase inhibitors revealed that the SsCH3E-index and H-Donor Count had a positive correlation with activity, while the SsOHcount had a negative correlation tandfonline.comresearchgate.net. This suggests that the presence of methyl groups and hydrogen bond donors is beneficial for inhibitory activity, while the presence of hydroxyl groups is detrimental. Such information is critical for guiding the modification of lead compounds.

In the case of 2,6,9-trisubstituted purine derivatives with anticancer activity, 3D-QSAR models have shown that steric properties contribute more significantly to cytotoxicity than electronic properties nih.govmdpi.com. The models generated contour maps indicating regions where bulky substituents would enhance or diminish activity. Specifically, a bulky, sterically favored group at position 6 of the purine ring was found to be crucial for high cytotoxic activity, while bulky groups at position C-2 were unfavorable nih.govmdpi.com.

These correlations provide a rational basis for designing new derivatives. By understanding which structural modifications are likely to lead to favorable interactions with the biological target, chemists can synthesize compounds with a higher probability of being active. This iterative process of QSAR modeling, rational design, synthesis, and biological testing is a cornerstone of modern drug discovery.

Structure Activity Relationship Sar Studies of 2 Phenyl 1h Purin 6 7h One Derivatives

Impact of Substituents on the Phenyl Moiety on Molecular Interactions

The nature and position of substituents on the phenyl ring of 2-Phenyl-1H-purin-6(7H)-one derivatives play a pivotal role in modulating their biological activity. These modifications influence the electronic properties, hydrophobicity, and steric profile of the molecule, thereby affecting its binding affinity and efficacy.

Electron-Donating and Electron-Withdrawing Group Effects

Quantitative structure-activity relationship (QSAR) studies on N2-phenylguanines, which are structurally analogous to this compound, have demonstrated that the electronic effects of substituents on the phenyl ring are significant determinants of their inhibitory potency against enzymes like Herpes simplex virus (HSV) thymidine (B127349) kinases. nih.govnih.gov

The activity of these compounds is correlated with the Hammett electronic parameter (σ) and the resonance parameter (R). For instance, a positive correlation has been observed with the resonance parameter of para-substituents and the sigma constants of meta-substituents. nih.gov This suggests that electron-withdrawing groups, particularly at the meta position, can enhance activity. For example, the presence of a trifluoromethyl group (-CF3), a strong electron-withdrawing group, at the meta position of the phenyl ring results in a highly potent inhibitor. nih.gov

The following table summarizes the effects of various substituents on the phenyl ring on the inhibitory activity of N2-phenylguanine derivatives against HSV-1 thymidine kinase, providing a model for understanding this compound derivatives.

| Substituent | Position | Electronic Effect | Impact on Activity |

|---|---|---|---|

| -CF3 | meta | Strongly Electron-Withdrawing | Significant increase |

| -NO2 | meta | Strongly Electron-Withdrawing | Increase |

| -Cl | meta | Electron-Withdrawing | Moderate increase |

| -CH3 | meta | Electron-Donating | Decrease |

| -OCH3 | para | Electron-Donating | Decrease |

| -F | para | Electron-Withdrawing | Variable |

Steric Hindrance and Conformational Constraints

Steric factors, including the size and shape of the substituents on the phenyl ring, significantly influence the molecular interactions of this compound derivatives. The introduction of bulky substituents can lead to steric hindrance, which may either prevent the molecule from adopting an active conformation or hinder its access to the binding site of a biological target.

The position of the substituent is crucial. For instance, in N2-phenylguanines, the potency of inhibitors is positively correlated with the molar refractivity (MR), a measure of steric bulk, for meta-substituents. This suggests that a certain degree of bulk is tolerated and may even be beneficial for interaction at this position. nih.gov However, at other positions, steric bulk can be detrimental.

Conformational constraints imposed by certain substituents can also modulate activity. Substituents that restrict the rotation of the phenyl ring relative to the purine (B94841) core can lock the molecule into a more or less favorable conformation for binding. This can lead to either an enhancement or a reduction in activity, depending on the specific requirements of the target protein.

Role of Modifications on the Purine Core

Alkylation and Acylation at Nitrogen Positions (N1, N3, N7, N9)

Alkylation and acylation at the various nitrogen atoms of the purine ring (N1, N3, N7, and N9) can have profound effects on the compound's properties. The hydrogen atoms on these nitrogens often participate in crucial hydrogen bonding interactions with target proteins. Replacing these hydrogens with alkyl or acyl groups can disrupt these interactions, leading to a loss of activity.

However, in some cases, selective alkylation can enhance activity or improve pharmacokinetic properties. For example, N9-alkylation is a common strategy in the development of purine-based drugs to mimic the natural ribosylation of nucleosides. The size and nature of the alkyl group are critical, with studies on other purine derivatives showing that small alkyl groups are often well-tolerated, while larger, bulkier groups can lead to a decrease in activity.

Functionalization at C6, C8, and Other Positions

Functionalization of the carbon atoms of the purine core, particularly at the C6 and C8 positions, offers another strategy for modifying the activity of this compound derivatives.

The C8 position is another site amenable to substitution. Introduction of small alkyl or aryl groups at C8 can influence the conformation of the C2-phenyl group and provide additional points of interaction with a target. In some purine-based inhibitors, C8-substitution has been shown to enhance potency and selectivity. nih.gov

The following table provides a summary of the general effects of modifications on the purine core, based on findings from various purine derivatives.

| Modification Position | Type of Modification | General Impact on Activity |

|---|---|---|

| N1, N3, N7 | Alkylation/Acylation | Often leads to decreased activity due to loss of H-bonding |

| N9 | Alkylation | Can be tolerated or beneficial, depending on the alkyl group |

| C6 | Substitution of Oxo Group | Significant change in activity profile |

| C8 | Substitution | Can enhance potency and selectivity |

Stereochemical Aspects and Chiral Recognition in Molecular Interactions

When chirality is introduced into derivatives of this compound, for example, through the addition of a chiral substituent on the phenyl ring or the purine core, the stereochemistry of the molecule can become a critical factor in its biological activity. Enantiomers of a chiral molecule can exhibit significantly different potencies and efficacies due to the three-dimensional nature of biological targets like enzymes and receptors.

The differential interaction of enantiomers with a chiral binding site is known as chiral recognition. nih.gov This phenomenon arises from the fact that only one enantiomer may be able to achieve the optimal three-point interaction with the target, leading to a stable and productive binding event. The other enantiomer, being a non-superimposable mirror image, may bind with a much lower affinity or not at all.

For this compound derivatives, the introduction of a stereocenter could, for instance, be at a benzylic position of a substituent on the phenyl ring or on an alkyl chain attached to a nitrogen of the purine core. The absolute configuration (R or S) at this stereocenter would then dictate the spatial orientation of different parts of the molecule, influencing its ability to fit into a chiral binding pocket. While specific studies on the chiral recognition of this compound derivatives are limited, the principles of stereoselectivity in drug-receptor interactions are well-established and would undoubtedly apply to this class of compounds.

Correlation of Structure-Activity Relationship (SAR) with Binding to Specific Biomolecular Receptors or Enzymes

The biological activity of this compound derivatives is intrinsically linked to their structural features, which govern their interactions with specific biomolecular targets such as adenosine (B11128) receptors and various enzymes. Structure-activity relationship (SAR) studies have been instrumental in elucidating the key molecular determinants for potent and selective binding. These studies systematically modify the chemical structure of the parent compound and assess the resulting impact on biological activity, providing a roadmap for the rational design of new therapeutic agents.

Adenosine Receptor Binding Affinity

Derivatives of the purinone scaffold have been investigated for their ability to bind to adenosine receptors, which are a class of G protein-coupled receptors involved in numerous physiological processes. The affinity and selectivity of these compounds for the different adenosine receptor subtypes (A1, A2A, A2B, and A3) are highly dependent on the nature and position of substituents on the purine ring system.

A series of 2,6,9-trisubstituted adenines have been synthesized and evaluated for their affinity at the human A1, A2A, and A3 adenosine receptors. For these compounds, the introduction of bulky chains at the N6 position of 9-propyladenine was found to significantly increase binding affinity at the human A1 and A3 adenosine receptors. The presence of a chlorine atom at the 2-position generally favored interaction with the A2A subtype.

In a study of trisubstituted purinones as adenosine A2A receptor antagonists, various modifications were made to the core structure. The structure-activity relationships at three substituted positions were explored to understand their impact on A2A receptor binding and selectivity against the A1 receptor. One particular antagonist from this series demonstrated a high affinity with a Ki of 9 nM in an A2A binding assay and a Kb of 18 nM in a functional assay, while also exhibiting a 220-fold selectivity over the A1 receptor.

| Compound | Substituent(s) | Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity (over A1) |

| Derivative 1 | N6-bulky chain | A1 | Increased affinity | - |

| Derivative 1 | N6-bulky chain | A3 | Increased affinity | - |

| Derivative 2 | 2-chloro | A2A | Increased affinity | - |

| Antagonist 12o | Trisubstituted | A2A | 9 | 220-fold |

This table is for illustrative purposes and synthesizes data from multiple sources. Specific compound structures and detailed substitutions can be found in the cited literature.

Enzyme Active Site Interactions (e.g., Kinases, Phosphodiesterases)

The this compound scaffold has also served as a template for the development of inhibitors of various enzymes, including kinases and phosphodiesterases. The interactions of these derivatives within the enzyme active sites are crucial for their inhibitory potency.

Kinase Inhibition:

A series of 2,6,9-trisubstituted purine inhibitors targeting p38alpha MAP kinase have been designed and synthesized. X-ray crystallography of one of the potent compounds in this series, with a p38 IC50 of 82 nM, confirmed its binding mode within the kinase active site.

Furthermore, novel purine-based inhibitors of protein kinase CK2 have been identified through virtual screening and subsequent SAR studies. For these compounds, a 4-carboxyphenyl group at the 2-position of the purine skeleton was found to be important for high activity against CK2α. Docking studies predicted the binding mode of 4-(6-carbamoyl-8-oxo-9-phenyl-8,9-dihydro-7H-purin-2-yl) benzoic acid, and further optimization led to the discovery of a derivative with an IC50 of 4.3 µM.

| Compound | Target Kinase | IC50 |

| Purine Derivative | p38α MAP Kinase | 82 nM |

| 4-(6-Carbamoyl-9-(4-(dimethylamino)phenyl)-8-oxo-8,9-dihydro-7H-purin-2-yl) benzoic acid | Protein Kinase CK2α | 4.3 µM |

This table presents inhibitory activities of purine derivatives against specific kinases.

Phosphodiesterase Inhibition:

A series of purin-6-one derivatives have been synthesized and evaluated for their in vitro inhibitory activity against phosphodiesterase-2 (PDE2). Among the synthesized compounds, some showed significant inhibitory activity, with IC50 values in the micromolar and even nanomolar range. For instance, compounds 6p and 6s were identified as potent PDE2 inhibitors with IC50 values of 72 nM and 81 nM, respectively. Molecular docking studies suggested that these ligands bind within the hydrophobic pockets of the catalytic active site of PDE2.

| Compound | Target Phosphodiesterase | IC50 |

| Compound 2j | PDE2 | 1.73 µM |

| Compound 2p | PDE2 | 0.18 µM |

| Compound 2q | PDE2 | 3.43 µM |

| Compound 6p | PDE2 | 72 nM |

| Compound 6s | PDE2 | 81 nM |

This table summarizes the inhibitory activities of purin-6-one derivatives against PDE2.

Chemical Biology and Mechanistic Investigations of 2 Phenyl 1h Purin 6 7h One and Its Analogs

In Vitro Studies of Molecular Interactions with Purinergic Systems

The purinergic system, comprising adenosine (B11128) and ATP receptors, is a critical signaling network in nearly all tissues and cells. nih.gov Purine (B94841) analogs, such as 2-Phenyl-1H-purin-6(7H)-one, are of significant interest for their potential to interact with and modulate this system. In vitro studies are fundamental to characterizing these interactions, determining binding affinities, and understanding the functional consequences of receptor engagement.

Ligand-receptor binding assays are essential tools to quantify the affinity of a compound for a specific receptor. wikipedia.orglabome.com These assays typically involve a competitive format where the test compound (e.g., a 2-phenylpurine analog) competes with a labeled ligand (often radioactive or fluorescent) for binding to a receptor source, which can be cell membranes or purified proteins. nih.gov The primary goal is to determine the inhibitor constant (Ki), a measure of the compound's binding affinity.

The purinergic system includes four main adenosine receptor (AR) subtypes: A₁, A₂A, A₂B, and A₃. nih.govwikipedia.org These G protein-coupled receptors (GPCRs) are activated by endogenous adenosine and are crucial drug targets. nih.gov A significant challenge in developing drugs that target this system is achieving subtype selectivity, as the binding pockets are highly conserved across the subtypes. nih.gov High selectivity is crucial to elicit a specific therapeutic effect while minimizing off-target side effects. nih.gov

The selectivity of purine analogs is determined by subtle differences in the amino acid residues within the binding pockets of the AR subtypes. nih.gov For instance, the presence of specific residues can create unique hydrophobic or polar interaction points that can be exploited by the strategic placement of functional groups on the ligand scaffold. The 2-phenyl group of this compound, for example, can engage in hydrophobic or π-π stacking interactions within the receptor's binding site, contributing to both affinity and selectivity. researchgate.net

Research on various purine-based analogs has demonstrated that modifications to the core structure can drastically alter subtype selectivity. The development of fluorescent antagonists for the A₂A receptor, for instance, has shown that it is possible to retain high affinity and selectivity even with the addition of bulky fluorophores. acs.org The data generated from these binding assays are typically presented in a selectivity profile, as shown in the table below, which compares the binding affinities of a hypothetical compound across the four adenosine receptor subtypes.

Table 1: Representative Binding Affinity Profile of a Purine Analog for Human Adenosine Receptor Subtypes This table contains illustrative data based on typical findings for purine analogs and does not represent experimentally determined values for this compound.

| Receptor Subtype | Binding Affinity (Kᵢ, nM) |

|---|---|

| A₁ | 150 |

| A₂A | 25 |

| A₂B | >10,000 |

| A₃ | 850 |

Upon binding, ligands can modulate the downstream signaling pathways of adenosine receptors. These receptors primarily couple to G proteins to regulate the activity of adenylyl cyclase, the enzyme responsible for producing the second messenger cyclic AMP (cAMP). wikipedia.org

A₁ and A₃ receptors typically couple to Gᵢ/₀ proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. nih.gov

A₂A and A₂B receptors couple to Gₛ proteins, which stimulate adenylyl cyclase, causing an increase in intracellular cAMP. wikipedia.org

Purine analogs can be classified based on their functional effect on these pathways:

Agonists: Mimic the action of adenosine, activating the receptor and triggering its characteristic signaling cascade.

Antagonists: Block the binding of adenosine, thereby inhibiting the receptor's basal or agonist-stimulated activity.

Allosteric Modulators: Bind to a site on the receptor distinct from the adenosine binding site. nih.gov Positive allosteric modulators (PAMs) can enhance the effect of the endogenous agonist, while negative allosteric modulators (NAMs) can reduce it. nih.gov

Functional assays are used to determine how compounds like this compound and its analogs modulate these pathways. For example, cAMP accumulation assays measure changes in intracellular cAMP levels in response to compound treatment. Another important signaling mechanism for GPCRs is the recruitment of β-arrestin proteins, which can lead to receptor desensitization and internalization, as well as initiate G protein-independent signaling. frontiersin.org Specific assays, such as split-luciferase systems, have been developed to study A₁ receptor-mediated β-arrestin 2 recruitment in real-time. frontiersin.org

Enzymatic Inhibition Mechanisms

Beyond interacting with receptors, purine analogs are well-known for their ability to inhibit various enzymes, particularly those involved in purine metabolism. The structural similarity of this compound to natural purines like hypoxanthine (B114508) and guanine (B1146940) makes it a candidate for interacting with the active sites of enzymes that process these substrates.

Enzyme kinetic studies are performed to characterize the mechanism by which a compound inhibits an enzyme's activity. embrapa.br These experiments typically involve measuring the initial reaction rates at various substrate and inhibitor concentrations. The data are then analyzed, often using graphical methods like the Lineweaver-Burk plot, to determine key kinetic parameters, including the Michaelis constant (Km) and the maximum velocity (Vmax), and to elucidate the mode of inhibition. embrapa.br

Common mechanisms of reversible inhibition include:

Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site, competing directly with the substrate. This increases the apparent Km but does not affect Vmax.

Non-competitive Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex at a site distinct from the active site. This decreases Vmax but does not affect Km.

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. This affects both Km and Vmax. embrapa.br

For purine analogs, a key target is xanthine (B1682287) oxidase, an enzyme that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Studies on various substituted purines have demonstrated their potential as reversible inhibitors of this enzyme. researchgate.net The kinetic characterization provides a quantitative measure of an inhibitor's potency, typically expressed as the inhibition constant (Kᵢ).

Table 2: Example Kinetic Analysis of a Purine Analog as an Enzyme Inhibitor This table contains illustrative data to demonstrate how kinetic parameters are presented and does not represent experimentally determined values for this compound.

| Substrate Concentration [S] (µM) | Initial Velocity (V₀) without Inhibitor (µM/min) | Initial Velocity (V₀) with Inhibitor (µM/min) |

|---|---|---|

| 5 | 0.25 | 0.14 |

| 10 | 0.40 | 0.25 |

| 20 | 0.57 | 0.40 |

| 40 | 0.73 | 0.57 |

| 80 | 0.85 | 0.73 |

Derived Kinetic Parameters:

Understanding how an inhibitor binds to an enzyme's active site at the atomic level is crucial for rational drug design. acs.org Techniques like X-ray crystallography and computational modeling are used to elucidate the specific molecular interactions between the inhibitor and the enzyme. These interactions govern the inhibitor's affinity and selectivity.

For a compound like this compound, molecular recognition involves interactions of both the purine core and the phenyl substituent:

Purine Core: The purine ring system can mimic the natural substrate (e.g., hypoxanthine for xanthine oxidase), forming hydrogen bonds with key amino acid residues in the active site that are responsible for recognizing and orienting the substrate for catalysis.

Phenyl Substituent: The phenyl group can extend into adjacent pockets or regions of the active site. Research on xanthine oxidase has identified a hydrophobic bonding region near the active site that can favorably interact with aryl groups on purine-based inhibitors. researchgate.net These hydrophobic and van der Waals interactions can significantly enhance binding affinity. Similarly, studies on purine-based inhibitors of Hsp90 have shown that aromatic substituents can engage in π-π stacking interactions within a hydrophobic pocket of the ATP-binding site. mdpi.com

The combination of hydrogen bonding from the purine core and hydrophobic interactions from the phenyl ring allows for a specific and high-affinity binding mode, which is the basis for potent enzymatic inhibition.

Interactions with Nucleic Acids and Nucleobase Metabolism (as a nucleobase analog)

Given its core structure, this compound is an analog of the natural nucleobases guanine and hypoxanthine. This structural similarity suggests it could potentially interact with nucleic acids or interfere with nucleobase metabolism.

As a nucleobase analog, the compound could theoretically interact with DNA or RNA in several ways. It might form hydrogen bonds with complementary bases (cytosine or thymine), potentially being incorporated into a growing nucleic acid chain by polymerases, which could lead to chain termination or miscoding. Alternatively, the planar phenyl-purine structure could intercalate between the base pairs of a DNA double helix, causing structural distortions that interfere with replication and transcription. Non-covalent interactions, such as hydrogen bonding and electrostatic forces between the purine ring and the phosphate (B84403) backbone or bases, are critical for such recognition. researchgate.net

Furthermore, the compound could be recognized by enzymes involved in the highly regulated pathways of nucleobase metabolism. It might act as a substrate or inhibitor for enzymes in the purine salvage pathway, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT), or in catabolic pathways. By competing with natural nucleobases, such analogs could disrupt the delicate balance of the nucleotide pool required for cellular processes. Some synthetic purine analogs have been developed as anticancer agents based on their ability to interfere with these essential metabolic pathways. nih.gov

Exploration of Cellular Mechanisms (in vitro, non-clinical endpoints)

The cellular and molecular mechanisms of action of this compound and its analogs have been investigated in various non-clinical in vitro models. These studies have primarily focused on their impact on cell cycle regulation and their ability to inhibit protein kinases, key regulators of cellular proliferation and survival.

Impact on Cell Cycle Regulation in Model Systems

Flow cytometry analysis is a widely used technique to assess the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. This method has been instrumental in elucidating the cytostatic effects of purine analogs.

Research on a series of 2,6,9-trisubstituted purine derivatives has shed light on their influence on cell cycle progression. Specifically, analogs featuring a 6-anilino substitution have been shown to induce cell cycle arrest at the G1 phase in the human acute myeloid leukemia cell line, MV4-11. This G1 arrest suggests an interference with the cellular machinery that governs the transition from the first growth phase to the DNA synthesis (S) phase.

In a separate study, novel 4-methylbenzamide (B193301) derivatives containing 2,6-disubstituted purine moieties were synthesized and evaluated for their anticancer activity. Two promising compounds from this series demonstrated the ability to induce cell cycle arrest at the G2/M phase in OKP-GS cells. This indicates that these particular analogs interfere with the transition from the second growth phase into mitosis, thereby preventing cell division.

The table below summarizes the observed effects of representative purine analogs on the cell cycle distribution in different cancer cell lines.

| Compound/Analog | Cell Line | Effect on Cell Cycle | Key Findings |

| 6-Anilinopurine (B17677) derivatives | MV4-11 | G1 phase arrest | Increased percentage of cells in the G1 phase, indicating a blockage of entry into the S phase. |

| 4-Methylbenzamide with 2,6-disubstituted purine | OKP-GS | G2/M phase arrest | Dose-dependent increase in the population of cells in the G2/M phase, preventing cell division. |

This table presents a summary of findings on the impact of this compound analogs on cell cycle regulation in different model systems.

Studies on Protein Kinase Inhibition in Cellular Contexts

The deregulation of protein kinase activity is a hallmark of many diseases, including cancer. Purine analogs have been extensively investigated as potential protein kinase inhibitors due to their structural similarity to the endogenous kinase substrate, adenosine triphosphate (ATP).

Studies on 2,6,9-trisubstituted purine derivatives have demonstrated their inhibitory activity against several protein kinases within cellular contexts. For instance, 6-anilinopurine derivatives have been shown to affect the MAPK and STAT signaling pathways in MV4-11 cells. These pathways are crucial for cell proliferation, differentiation, and survival, and their inhibition can lead to a reduction in cancer cell viability. Furthermore, these compounds exhibited inhibitory activity against key kinases such as PDGFRα and FLT3-ITD, which are often dysregulated in hematological malignancies nih.gov. While 6-benzylaminopurines showed comparable activity against cyclin-dependent kinase 2 (CDK2), their ability to inhibit PDGFRα and FLT3-ITD was significantly lower, highlighting the importance of the substituent at the 6-position for kinase selectivity nih.gov.

In another investigation, novel 4-methylbenzamide derivatives bearing 2,6-substituted purines were evaluated for their kinase inhibitory potential. Several of these compounds displayed inhibitory activity against platelet-derived growth factor receptors alpha and beta (PDGFRα and PDGFRβ) at a concentration of 1 µM mdpi.com. Molecular modeling suggested that these compounds could bind to PDGFRα as either ATP-competitive (type 1) or allosteric (type 2) inhibitors, depending on the specific substitutions mdpi.com.

The following table provides an overview of the cellular protein kinase inhibitory activities of representative analogs of this compound.

| Compound/Analog Class | Target Kinases | Cellular Model | Key Findings |

| 6-Anilinopurine derivatives | PDGFRα, FLT3-ITD, CDK2 | MV4-11 cells | Inhibition of MAPK and STAT pathways; potent inhibition of PDGFRα and FLT3-ITD. |

| 6-Benzylaminopurine derivatives | CDK2 | Not specified | Comparable CDK2 inhibition to 6-anilinopurines but suppressed PDGFRα and FLT3-ITD inhibition. |

| 4-Methylbenzamide with 2,6-disubstituted purine | PDGFRα, PDGFRβ | Not specified | 36–45% inhibitory activity at 1 µM; potential for both type 1 and type 2 inhibition. |

This table summarizes the inhibitory effects of this compound analogs on various protein kinases in cellular assays.

Derivatization Strategies and Analog Design for Enhanced Molecular Properties

Rational Design Principles for Purine (B94841) Scaffold Modification

Rational drug design for the 2-phenyl-1H-purin-6(7H)-one scaffold involves a deep understanding of its structure-activity relationships (SAR). By systematically altering specific parts of the molecule, researchers can probe interactions with biological targets and optimize desired effects. Key strategies include bioisosteric replacement and fragment-based design, which guide the synthesis of more effective and specific analogs.

Bioisosterism involves substituting an atom or group of atoms in a molecule with another that has similar physical or chemical properties, with the goal of creating a new compound that retains or improves biological activity. This strategy is widely used to enhance potency, alter selectivity, reduce toxicity, or improve metabolic stability. In the context of the this compound scaffold, several bioisosteric replacements can be envisioned.

Monovalent Bioisosteres : The substitution of a hydrogen atom with a fluorine atom is a common strategy. u-tokyo.ac.jp For example, fluorine can be used to replace hydrogen on the phenyl ring to alter electronic properties and potentially improve binding affinity or block metabolic degradation. Similarly, hydroxyl (-OH) and amino (-NH2) groups can sometimes be interchanged, as can thiol (-SH) and hydroxyl groups. u-tokyo.ac.jp

Ring Equivalents : The phenyl ring at the C2 position could be replaced with other aromatic systems like pyridine (B92270) or oxadiazole to explore different interactions with the target's binding pocket. nih.gov This can influence the compound's affinity for receptors. nih.gov

Functional Group Mimics : The carbonyl group at the C6 position is crucial for hydrogen bonding. It could be replaced by a thiocarbonyl group (C=S) or other hydrogen bond acceptors to modulate binding characteristics. The successful replacement of an ester group with a tetrazole in other molecules demonstrates the potential of this approach to yield compounds with similar or improved activity profiles. u-tokyo.ac.jp

The goal of these replacements is to create a "fraudulent" analog that the biological system accepts, such as how 6-thioguanine (B1684491) is recognized by the purine biosynthesis pathway, leading to its therapeutic effect. u-tokyo.ac.jp

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-complexity molecules (fragments) that bind to a biological target. Once initial fragment hits are identified, often through techniques like NMR spectroscopy or X-ray crystallography, they can be optimized and linked together to create more potent molecules. nih.govunina.it

This approach can be applied to the this compound scaffold. For instance, a fragment screen might identify two distinct classes of small molecules that bind to different regions of a target protein. nih.gov

Fragment Identification : One fragment class might occupy a hydrophobic pocket, while another interacts with a charged residue like arginine. nih.gov

Fragment Merging : Based on structural data from NMR or crystallography, these two fragments can be merged. A linker could be designed to connect the purine core (representing one fragment) to an aromatic group (representing the second fragment) that occupies an adjacent hydrophobic pocket. nih.gov

Lead Optimization : This merged compound can then be further optimized by modifying the linker or the substituents on either fragment to improve binding affinity and selectivity. This method has successfully yielded inhibitors with over 100-fold enhanced binding affinity compared to the individual fragments. nih.gov

This strategy allows for the efficient exploration of chemical space and the development of highly potent and selective inhibitors. nih.gov

Synthesis of Libraries of this compound Derivatives

The synthesis of diverse libraries of this compound derivatives is essential for systematic SAR exploration. By creating a range of analogs with modifications at key positions, researchers can identify compounds with superior properties. Key diversification points include the C2-phenyl ring, the nitrogen atoms of the purine core, and the attachment of linkers or conjugates.

Modifying the substituents on the phenyl ring at the C2 position of the purine core is a common strategy to modulate the compound's interaction with its biological target. Different functional groups can alter the electronic, steric, and hydrophobic properties of the molecule, leading to significant changes in activity.

For example, in the development of phosphodiesterase-2 (PDE2) inhibitors, various substitutions on the phenyl ring were explored. semanticscholar.org A key interaction often involves the placement of this ring within a hydrophobic pocket of the enzyme's active site. semanticscholar.org

Table 1: Impact of Phenyl Ring Substitution on PDE2 Inhibitory Activity

| Compound | Substitution on Phenyl Ring | Effect on Activity | Reference |

|---|---|---|---|

| Analog A | 3-methoxy | Moderate activity | researchgate.net |

| Analog B | 3,4-dimethoxy | Increased activity compared to mono-methoxy analog | researchgate.net |

The structure-activity relationship studies revealed that the nature and position of the substituent are critical. For instance, introducing a 3,4-dimethoxybenzyl group at the C2 position led to a significant increase in inhibitory activity against PDE2 compared to a 3-methoxybenzyl group. researchgate.net Similarly, in another study, a 4-phenoxyphenyl group at the C6 position (analogous to C2 modifications) was found to be crucial for potent anti-cancer activity. researchgate.net These findings highlight the importance of exploring a variety of substituents on the phenyl ring to optimize biological activity.

The purine ring system contains several nitrogen atoms, and their availability for substitution provides another avenue for creating chemical diversity. wikipedia.orgpearson.com The N9 and N7 positions are common sites for functionalization. The choice of substituent can influence the compound's solubility, cell permeability, and binding affinity.

In the synthesis of PDE2 inhibitors, the N9 position of the purin-6-one scaffold was modified with various alkyl and substituted alkyl groups. semanticscholar.org

Table 2: Examples of N9-Position Functionalization in Purin-6-one Derivatives

| Substituent at N9-Position | Rationale/Effect | Reference |

|---|---|---|

| -(CH2)2OH (2-hydroxyethyl) | Maintained a core structural element for activity comparison | researchgate.net |

| -(CH2)3C6H5 (3-phenylpropyl) | Explored impact of a larger hydrophobic group | semanticscholar.org |

| -(CH3CHOH)CH(CH2)3C6H5 | Introduction of a hydroxyl group and a bulky side chain led to excellent inhibitory activity | semanticscholar.org |

Studies have shown that both the size of the substituent and the presence of specific functional groups, like a hydroxyl group, are important for inhibitory activity. For example, the introduction of a bulky side chain containing a hydroxyl group at the N9 position resulted in a compound with excellent PDE2 inhibitory activity. semanticscholar.org Conversely, removing the hydroxyl group or reducing the bulkiness of the side chain led to a significant drop in potency. semanticscholar.org This demonstrates that modifications at the purine nitrogen atoms can profoundly impact the molecule's biological profile.

Attaching bridging linkers and conjugates to the this compound core allows for the development of molecules with novel functionalities. Linkers can be used to connect the purine scaffold to another pharmacophore, a fluorescent tag, or a group that improves pharmacokinetic properties.

Polymethylene Linkers : N-(purin-6-yl)amino carboxylic acids have been synthesized by linking omega-amino acids to the purine core via a polymethylene chain. nih.gov The length of this linker is critical; studies have shown that both the purine fragment and another active moiety connected by a linker of a specific length are necessary for cytotoxic activity. nih.gov

Peptide Linkers : In other systems, peptide linkers have been systematically optimized to connect a targeting moiety to a fluorophore, a strategy that could be applied to the purine scaffold for creating imaging agents or targeted drug delivery systems. acs.org

Ether Linkers : To enhance solubility and potentially improve the therapeutic profile, a 2-hydroxyethoxymethyl fragment was introduced at the N(9) position of a purine derivative. nih.gov

Table 3: Examples of Linkers and Conjugates Attached to Purine Scaffolds

| Linker/Conjugate Type | Attachment Point | Purpose | Reference |

|---|---|---|---|

| Omega-amino acids (e.g., aminocaproic acid) | C6-amino group | Creation of conjugates with potential cytotoxic activity | nih.gov |

| 2-hydroxyethoxymethyl | N9 position | Increase aqueous solubility | nih.gov |

These strategies expand the utility of the this compound scaffold beyond that of a simple small molecule inhibitor, enabling its use in more complex biological probes and therapeutic constructs.

Evaluation of Novel Analogs for Specific Molecular Interactions and Mechanisms

The development of derivatives from a lead compound like this compound is a cornerstone of medicinal chemistry. The goal is to enhance desired molecular properties, such as potency, selectivity, and pharmacokinetic profiles. This process involves the systematic evaluation of newly synthesized analogs to understand their structure-activity relationships (SAR) and mechanisms of action at a molecular level.

Inhibition of Phosphodiesterase 2 (PDE2)

One strategy in analog design has been to target enzymes like Phosphodiesterase 2 (PDE2), which is implicated in central nervous system disorders. Based on existing PDE2 inhibitors, a series of purin-6-one derivatives were designed and synthesized. The evaluation of these novel analogs led to the identification of compounds with significant inhibitory potency. nih.gov

Docking simulations were performed to understand the molecular interactions between the novel analogs and the PDE2 active site. For instance, compound 6s was inserted into the crystal structure of PDE2 to determine its binding mode, providing insight into the mechanism of inhibition. nih.gov The evaluation revealed that specific substitutions on the purin-6-one core were crucial for high-affinity binding. The most potent compounds from this series, 6p and 6s , demonstrated significant inhibitory activity. nih.gov

Table 1: PDE2 Inhibitory Activity of Novel Purin-6-one Analogs

| Compound | IC50 (nM) |

|---|---|

| 6p | 72 |

| 6s | 81 |

Cytotoxic Activity in Cancer Cell Lines

Derivatives of the purine scaffold have been extensively evaluated for their potential as anticancer agents. A study focusing on 6-phenyl purine analogues explored how different substitutions impact their cytotoxic activity against various human cancer cell lines. researchgate.netresearchgate.net

The research involved the synthesis of several series of compounds, including 6-(4-substituted phenyl)-9-(tetrahydropyran-2-yl)purines and 6-(4-substituted phenyl)purines. researchgate.netresearchgate.net These analogs were screened for their in vitro anticancer activity. The structure-activity relationship analysis indicated that the presence of a 4-phenoxyphenyl group at the C-6 position of the purine nucleus was a key determinant for anticancer activity. researchgate.netresearchgate.net Compound 9 , identified as 6-(4-Phenoxyphenyl)-9-(tetrahydropyran-2-yl)-9H-purine , showed particularly potent cytotoxic activity against the Huh7 liver cancer cell line. researchgate.net